molecular formula C23H25NO4 B2850727 1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid CAS No. 1695096-84-4

1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid

Cat. No.: B2850727
CAS No.: 1695096-84-4
M. Wt: 379.456
InChI Key: NKKMBGCQDKVMCL-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid is an Fmoc-protected azocane derivative, where the azocane (8-membered azacycloalkane) is functionalized with a carboxylic acid group at position 2 and an Fmoc group at position 1. This compound is primarily used in peptide synthesis as a building block, leveraging the Fmoc group’s acid-labile protection for orthogonal deprotection strategies . Its structural uniqueness lies in the 8-membered ring, which provides distinct conformational flexibility compared to smaller cyclic amines like azetidine (4-membered) or piperidine (6-membered).

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)21-13-3-1-2-8-14-24(21)23(27)28-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,1-3,8,13-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKMBGCQDKVMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(C(CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as azocane and fluorenylmethoxycarbonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the Fmoc group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used in peptide synthesis as a protecting group for amines, facilitating the stepwise construction of peptides.

    Biology: The compound’s unique structure makes it a valuable tool in studying protein interactions and enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, typically using a base such as piperidine, to reveal the free amine for further reactions .

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural differences and similarities with analogous Fmoc-protected cyclic amino acids:

Compound Name Ring Size Substituents Key Applications Reference CAS/ID
1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid 8 Fmoc at N1, COOH at C2 Peptide synthesis, conformational studies Not explicitly provided
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid 4 Fmoc at N1, COOH at C2 Peptide backbone modification 136552-06-2
(2R)-1-(((9H-Fluoren-9-yl)Methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid 6 (bicyclic) Fmoc at N1, COOH at C2 Drug discovery, constrained peptides 1217512-55-4
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 6 Fmoc at N4, CH2COOH at C1 Linker chemistry, polymer functionalization 180576-05-0

Key Observations :

  • Substituent Position : The position of the carboxylic acid group (C2 vs. C3) influences hydrogen-bonding patterns and solubility. For example, azetidine derivatives exhibit higher polarity due to smaller ring size and proximal functional groups .

Example :

  • Azetidine Derivative (CAS 136552-06-2) : Synthesized via Fmoc-Cl coupling to azetidine-2-carboxylic acid in 1,4-dioxane/Na2CO3, yielding 85–90% purity after extraction .
  • Piperazine Derivative (CAS 180576-05-0) : Synthesized using similar Fmoc protection but requires additional steps to functionalize the piperazine ring with acetic acid .

Recommendations for Future Research :

  • Conduct systematic studies on azocane derivative stability and toxicity.
  • Explore novel synthetic routes to improve yield and purity.
  • Investigate applications in targeted drug delivery systems leveraging its conformational flexibility.

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C20H21NO5
  • Molecular Weight : 355.38 g/mol
  • SMILES Notation : COCCC@@HNC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O

The biological activity of this compound can be attributed to its interactions with various biological targets. The structure suggests potential for interactions with proteins involved in cell signaling and apoptosis.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit several biological activities:

  • Antitumor Activity :
    • Studies have shown that derivatives of fluorenone, which share structural similarities, demonstrate significant antiproliferative effects on cancer cell lines such as T47D (breast cancer) and HCT116 (colon cancer) cells. These compounds induce apoptosis through caspase activation and cell cycle arrest .
  • Tubulin Binding :
    • The compound's structure may facilitate binding to tubulin, similar to other fluorenone derivatives, which is crucial for disrupting microtubule dynamics in cancer cells .
  • Apoptosis Induction :
    • High-throughput screening assays have identified related compounds as potent apoptosis inducers, suggesting that this compound could also exhibit similar properties .

Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of fluorenone derivatives on various cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly, with IC50 values in the sub-micromolar range. Flow cytometry analyses confirmed that the mechanism involved G2/M phase arrest followed by apoptosis .

Study 2: Tubulin Interaction Modeling

Modeling studies suggested that modifications at specific positions on fluorenone derivatives enhance binding affinity to tubulin. This insight can guide the design of new derivatives based on this compound for improved anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanismReference
AntitumorN-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamideApoptosis induction via caspase activation
Tubulin Binding9-fluorenone derivativesDisruption of microtubule dynamics
Apoptosis InductionN-aryl-9-oxo-9H-fluorene derivativesCell cycle arrest

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